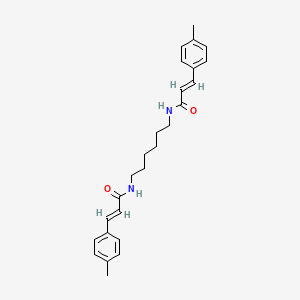![molecular formula C11H11BrO5 B14872890 2-((9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid](/img/structure/B14872890.png)
2-((9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid is a complex organic compound that features a brominated benzo[b][1,4]dioxepin moiety linked to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid typically involves multiple steps:
Bromination: The starting material, 3,4-dihydro-2H-benzo[b][1,4]dioxepin, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Etherification: The brominated intermediate is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Hydrolysis: The final step involves hydrolysis of the ester to yield the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin moiety.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the de-brominated compound.
Substitution: Products would vary depending on the nucleophile used, such as azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated moiety allows for further functionalization, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromine atom can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or resins, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom may play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound shares a similar brominated benzo[b] structure but differs in the heterocyclic ring system.
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid: This compound has a similar benzo[b][1,4]dioxepin core but features a boronic acid group instead of an acetic acid group.
Uniqueness
The uniqueness of 2-((9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid lies in its combination of a brominated benzo[b][1,4]dioxepin moiety with an acetic acid group
Properties
Molecular Formula |
C11H11BrO5 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
2-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H11BrO5/c12-8-4-7(17-6-10(13)14)5-9-11(8)16-3-1-2-15-9/h4-5H,1-3,6H2,(H,13,14) |
InChI Key |
HLVUOHWYCCRLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)OCC(=O)O)Br)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


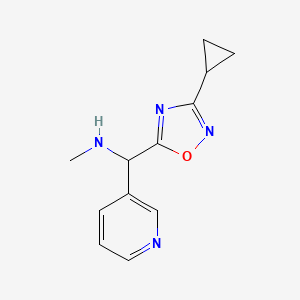
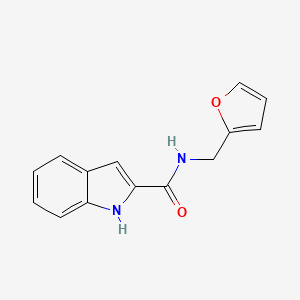
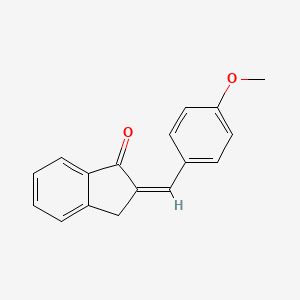
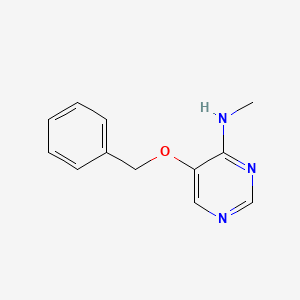
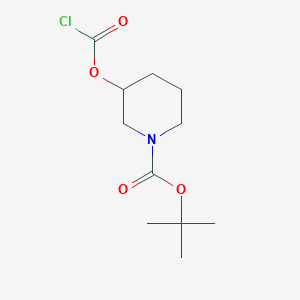
![Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14872831.png)
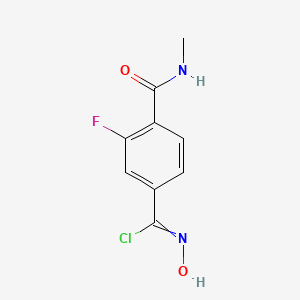
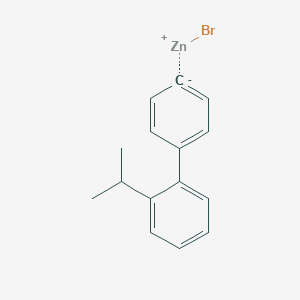
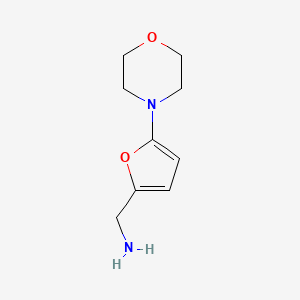
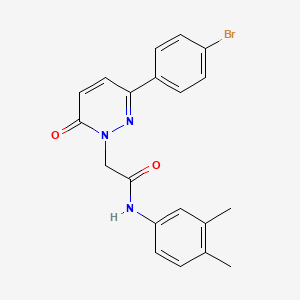
![6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B14872860.png)
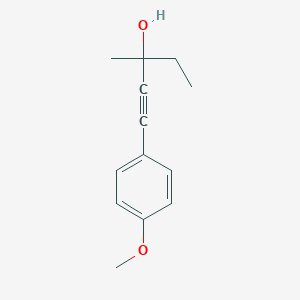
![N-(3-ethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B14872872.png)
